

Choline Tosylate: A Comprehensive Physicochemical and Mechanistic Profile

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Compound of Interest

Compound Name: Choline tosylate

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Introduction

Choline tosylate, the salt formed between the essential nutrient choline and p-toluenesulfonic acid, is a quaternary ammonium salt with emerging applications in pharmaceutical and biotechnological research. Its unique properties, including its role as an inhibitor of key signaling enzymes, make it a compound of significant interest for drug development and as a tool for studying cellular signaling pathways. This technical guide provides an in-depth overview of the physicochemical properties of **Choline tosylate**, detailed experimental protocols for their determination, and a mechanistic exploration of its inhibitory effects on critical signaling cascades.

Physicochemical Properties

The physicochemical properties of **Choline tosylate** are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of Choline Tosylate

Property	Value	Source(s)
Chemical Name	2-Hydroxy-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate	[1][2]
Synonyms	Choline p-toluenesulfonate, Choline 4-methylbenzenesulphonate	[3][4]
CAS Number	55357-38-5	[1][2][3]
Molecular Formula	C ₁₂ H ₂₁ NO ₄ S	[1][2][3]
Molecular Weight	275.36 g/mol	[1][2][3]
Appearance	White to off-white crystalline solid	[5]
Melting Point	95-105 °C	[6][7]
Boiling Point	Decomposes before boiling	N/A
Solubility	Slightly soluble in DMSO and Methanol. As an ionic compound, it is expected to be soluble in water and other polar solvents, and insoluble in non-polar solvents.	[5]

Table 2: Chemical and Computational Properties of Choline Tosylate

Property	Value	Source(s)
pKa	The pKa is primarily determined by the choline cation, as p-toluenesulfonic acid is a strong acid (pKa \approx -1.34 to -2.58). Choline is a very weak acid, with a predicted pKa of its hydroxyl group around 10.6-11.2. Therefore, in solution, Choline tosylate will exist as the dissociated choline cation and tosylate anion.	[2][4][8][9][10]
LogP (calculated)	0.58402	[11]
Topological Polar Surface Area (TPSA)	77.43 Å ²	[11]
Hydrogen Bond Donor Count	1	[11]
Hydrogen Bond Acceptor Count	4	[11]
Rotatable Bond Count	3	[11]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (optional, for sample grinding)

Procedure:

- Ensure the sample of **Choline tosylate** is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to get an approximate melting range.
- Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This provides a rough melting range.
- Allow the apparatus to cool.
- Prepare a new sample in a fresh capillary tube.
- Set the heating rate to a slow and steady rate (e.g., 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
- Carefully observe and record the temperatures for the start and completion of melting. The narrow range obtained is the accurate melting point of the sample.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Analytical balance
- Volumetric flasks
- Beakers or vials
- Magnetic stirrer and stir bars
- Temperature-controlled water bath or shaker
- Filtration apparatus (e.g., syringe filters)

Procedure (for determining solubility in a given solvent, e.g., water):

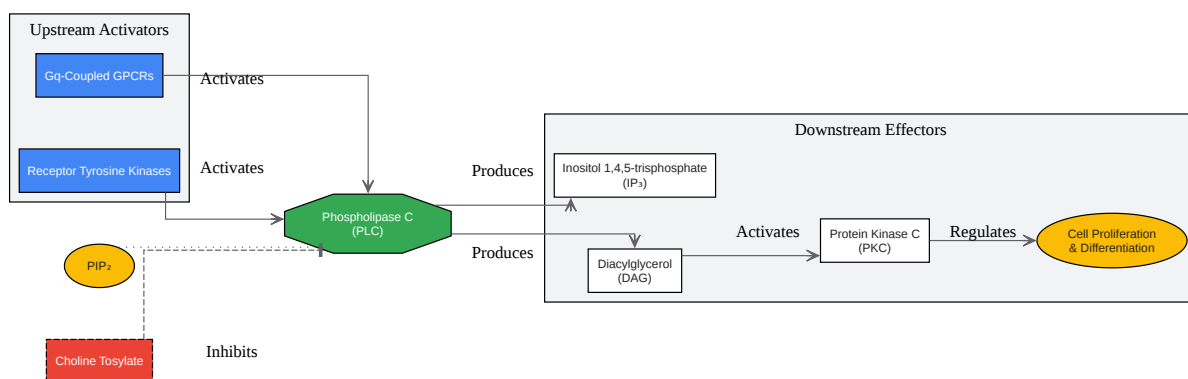
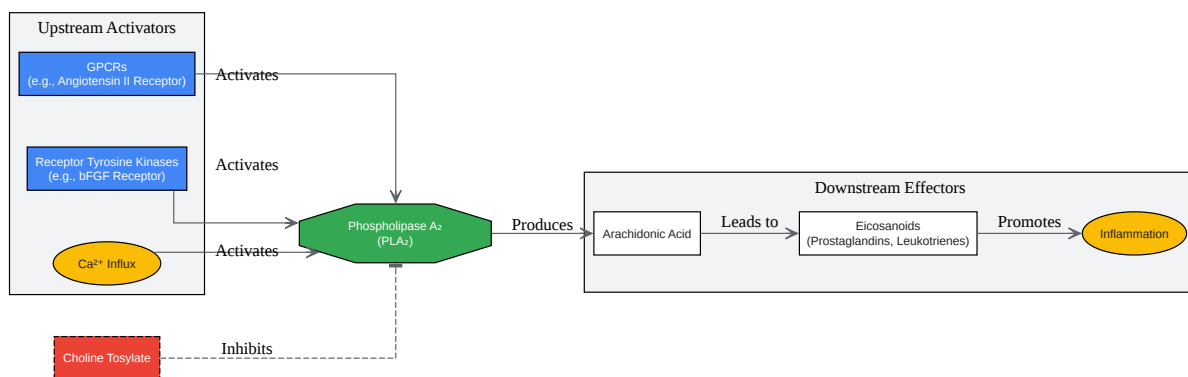
- Accurately weigh a known amount of **Choline tosylate**.
- Transfer the weighed sample to a beaker or vial.
- Add a known volume of the solvent (e.g., distilled water) to the beaker.
- Place the beaker in a temperature-controlled water bath or shaker set to a specific temperature (e.g., 25 °C).
- Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved particles.
- Determine the concentration of **Choline tosylate** in the filtered solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).
- Calculate the solubility in terms of g/L or mol/L.

Mechanism of Action: Inhibition of Phospholipases

Choline tosylate has been identified as an inhibitor of two key families of enzymes involved in lipid signaling: Phospholipase A2 (PLA2) and Phospholipase C (PLC). This inhibition disrupts downstream signaling cascades that are crucial for various cellular processes, including inflammation and cell proliferation.

Inhibition of Phospholipase A2 (PLA2) Signaling Pathway

PLA2s are enzymes that hydrolyze the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory eicosanoids. The inhibitory action of **Choline tosylate** on this pathway is depicted below.



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